Pyridin-2-yl carbonochloridate

Description

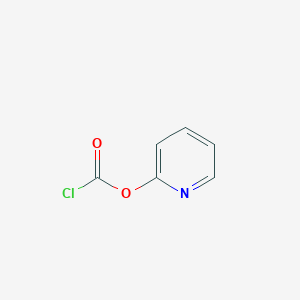

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6(9)10-5-3-1-2-4-8-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFDUWWIVGINNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709914 | |

| Record name | Pyridin-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86014-59-7 | |

| Record name | Pyridin-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridin 2 Yl Carbonochloridate

Classical Preparative Routes

Classical methods for synthesizing pyridin-2-yl carbonochloridate (B8618190) have traditionally relied on the use of highly reactive carbonylating agents. These routes are well-established but often involve hazardous materials, necessitating stringent safety protocols.

Phosgene-Based Synthesis and its Chemical Principles

The most direct and historically significant method for the preparation of chloroformates, including pyridin-2-yl carbonochloridate, is the reaction of the corresponding alcohol with phosgene (B1210022) (COCl₂). wikipedia.org Phosgene, a colorless, toxic gas, serves as a highly electrophilic source of a carbonyl group. wikipedia.orgnewdrugapprovals.org

Reaction Scheme:

(2-Hydroxypyridine + Phosgene → this compound + Hydrogen chloride)

To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a base is typically added. wikipedia.orgnewdrugapprovals.org Ironically, pyridine (B92270) itself is often used as the base in the synthesis of other chloroformates. wikipedia.org The industrial production of phosgene is achieved by passing purified carbon monoxide and chlorine gas over a porous activated carbon catalyst. wikipedia.orgnewdrugapprovals.org The reaction is exothermic and typically conducted between 50 and 150 °C. wikipedia.org

Phosgene-Free Strategies for Sustainable Production

The extreme toxicity and gaseous nature of phosgene have driven the development of safer, solid or liquid alternatives that can be handled more easily in a laboratory setting. These "phosgene surrogates" generate phosgene in situ or react via similar mechanisms, providing the same synthetic utility with reduced handling risks.

Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene. wikipedia.orgnih.gov One mole of triphosgene is equivalent to three moles of phosgene, which it generates under thermal or catalytic conditions. google.com

The synthesis of a chloroformate using triphosgene follows a similar principle to the phosgene-based route. The reaction of an alcohol with triphosgene, typically in the presence of a base like pyridine, affords the corresponding chloroformate. nih.gov The mechanism involves the initial formation of a chloroformate intermediate from the alcohol and a molecule of phosgene generated from triphosgene. This is followed by activation by pyridine to form a pyridinium (B92312) carbamate (B1207046) intermediate. This intermediate is then susceptible to nucleophilic attack by chloride ions, leading to the final alkyl chloride product with an inversion of stereochemistry and the release of carbon dioxide. nih.gov

The use of triphosgene is well-established for converting alcohols into chloroformates and is considered a significant improvement in terms of operational safety. nih.govnih.gov

Table 1: Comparison of Phosgene and its Solid Surrogate Triphosgene

| Feature | Phosgene (COCl₂) | Triphosgene (OC(OCCl₃)₂) |

| Physical State | Colorless Gas wikipedia.org | White Crystalline Solid wikipedia.orgnih.gov |

| Molar Mass | 98.91 g/mol wikipedia.org | 296.75 g/mol wikipedia.org |

| Boiling Point | 8.3 °C wikipedia.org | 203-206 °C (decomposes) wikipedia.org |

| Handling | Extremely toxic, requires specialized equipment and containment newdrugapprovals.org | Safer and easier to handle, weigh, and dispense google.com |

| Stoichiometry | 1 mole reacts directly | 1 mole provides 3 moles of phosgene google.com |

Besides triphosgene, other reagents have been developed to avoid the direct use of phosgene.

Diphosgene (Trichloromethyl chloroformate): This liquid compound is another widely used phosgene substitute. orgsyn.org It is less volatile than phosgene but more so than triphosgene, offering an intermediate level of handling difficulty. Like triphosgene, it reacts to form chloroformates from alcohols. Diphosgene can be used to prepare a variety of isocyanates, acid chlorides, and chloroformates. orgsyn.org

Oxalyl Chloride: While commonly used to synthesize acyl chlorides from carboxylic acids, oxalyl chloride can also be employed in the formation of chloroformates from alcohols, often with a catalyst like dimethylformamide (DMF). mdpi.com The reaction proceeds by forming a reactive intermediate that then reacts with the alcohol.

Ethyl Chloroformate: In certain advanced applications, ethyl chloroformate itself can serve as a source for the carbonyl group in catalyzed carbonylation reactions, highlighting the diverse roles such compounds can play in synthesis. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For a molecule like this compound, this involves exploring catalytic routes that can operate under milder conditions and with greater atom economy.

Catalytic Syntheses of this compound

Direct catalytic synthesis of this compound is an area of ongoing research interest. While specific, high-yield catalytic methods for this exact molecule are not yet widely reported, related advancements in the catalytic carbonylation and functionalization of pyridine derivatives point towards future possibilities.

Research into palladium-catalyzed reactions has demonstrated the feasibility of carbonylating C-H bonds in pyridine rings. beilstein-journals.org For instance, palladium catalysts have been used for the aminocarbonylation of imidazo[1,2-a]pyridines using chloroform (B151607) as a carbon monoxide source. researchgate.net Furthermore, intramolecular C-H arylation of pyridine derivatives using palladium acetate (B1210297) and a phosphine (B1218219) ligand has been shown to be an effective method for creating complex fused heterocyclic systems. beilstein-journals.org These studies establish a precedent for the catalytic activation and functionalization of the pyridine nucleus.

Future research may focus on developing a transition-metal-catalyzed process that directly couples 2-hydroxypyridine (B17775) with a safe and inexpensive carbonyl source, potentially avoiding the need for stoichiometric amounts of highly reactive phosgene or its surrogates. Catalyst-free methods, such as those developed for synthesizing pyridin-2-yl carbamates from hetaryl ureas and alcohols, also suggest that innovative, non-metallic pathways could be designed. rsc.org

Continuous Flow Chemistry Methodologies for Enhanced Production

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of hazardous compounds like chloroformates, offering significant improvements in safety, efficiency, and scalability. The production of this compound, while not extensively detailed in public literature, can be effectively realized by adapting established continuous flow methods for chloroformate synthesis. These methods typically involve the reaction of an alcohol precursor with phosgene or a phosgene equivalent, such as triphosgene, within a controlled microreactor or flow reactor system.

The core advantages of employing continuous flow for this synthesis include precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle toxic reagents like phosgene in small, contained volumes, thereby minimizing risk. google.com A general approach involves pumping streams of the pyridin-2-yl precursor (e.g., 2-hydroxypyridine) and the phosgenating agent through a heated reactor coil where the reaction occurs, followed by in-line quenching and purification.

Several patented continuous flow processes for the general synthesis of chloroformates provide a framework that is applicable to this compound. google.comgoogle.com These processes often utilize a concurrent flow system where the alcohol is atomized into a stream of phosgene gas, allowing the reaction to proceed rapidly in the fog phase. google.com This technique ensures high interfacial surface area and efficient mixing, leading to high yields and purity of the chloroformate product. google.com The use of microchannel reactors is also a prominent strategy, which further enhances the safety and efficiency of the reaction by minimizing the internal volume and maximizing surface-area-to-volume ratios. google.com

| Parameter | Typical Range | Significance | Source |

| Reactants | 2-Hydroxypyridine, Phosgene/Triphosgene | Precursor alcohol and phosgenating agent. | google.com, google.com |

| Reactor Type | Microchannel reactor, Packed-bed reactor | Provides high surface area for efficient reaction. | google.com |

| Temperature | 0 - 60 °C | Allows for controlled reaction kinetics. | google.com |

| Residence Time | Seconds to Minutes | Short reaction times enhance throughput. | nih.gov |

| Pressure | Atmospheric to moderate pressure | Can be adjusted to control phase and reaction rate. | nih.gov |

| Solvent | Methylene chloride, Toluene | Inert solvent to facilitate reaction and flow. | google.com |

Strategic Derivatization of Pyridin-2-yl Precursors Towards Carbonochloridate Formation

One common route to 2-hydroxypyridine involves the hydrolysis of 2-chloropyridine (B119429). google.com This can be achieved by reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which has been shown to produce high-purity 2-hydroxypyridine in high yields. google.com Another established method starts from pyridine-N-oxide, which can be reacted with acetic anhydride (B1165640) to form 2-acetoxypyridine. Subsequent hydrolysis of the acetate ester yields the desired 2-hydroxypyridine. google.com

Once the 2-hydroxypyridine precursor is obtained, its conversion to this compound is typically accomplished through reaction with a phosgenating agent. This step is analogous to the general synthesis of chloroformates from alcohols. The reaction of 2-hydroxypyridine with phosgene or a safer equivalent like triphosgene, often in the presence of a base to neutralize the HCl byproduct, yields the target molecule. The choice of reaction conditions, including solvent and temperature, is critical to ensure high conversion and to minimize potential side reactions.

A novel, alternative approach that could be adapted for this synthesis is the photo-on-demand generation of chloroformates. This method involves the in-situ synthesis of the chloroformate from an alcohol in a chloroform solution upon exposure to UV light. acs.org This technique avoids the direct handling of phosgene and could potentially be integrated into a continuous flow system for a safer and more controlled production process. acs.org

| Precursor | Reagents | Product | Key Considerations | Source |

| 2-Chloropyridine | Aqueous KOH, Tertiary Butyl Alcohol | 2-Hydroxypyridine | One-stage reaction with high yield. | google.com |

| Pyridine-N-oxide | Acetic Anhydride, then Hydrolysis | 2-Hydroxypyridine | Two-step process via 2-acetoxypyridine intermediate. | google.com |

| 2-Hydroxypyridine | Phosgene or Triphosgene | This compound | Standard method for chloroformate formation from alcohols. | google.com |

| 2-Hydroxypyridine | Chloroform, UV light | This compound | In-situ, phosgene-free synthesis method. | acs.org |

Mechanistic Investigations of Pyridin 2 Yl Carbonochloridate Reactivity

Nucleophilic Acyl Substitution Mechanisms

The core reactivity of pyridin-2-yl carbonochloridate (B8618190) involves nucleophilic acyl substitution. This process typically follows a two-step mechanism: initial nucleophilic attack on the electrophilic carbonyl carbon to form a transient tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.

With oxygen-centered nucleophiles such as water or alcohols, pyridin-2-yl carbonochloridate readily undergoes hydrolysis or alcoholysis, respectively. The mechanism begins with the lone pair of electrons on the oxygen atom attacking the carbonyl carbon. This addition breaks the C=O pi bond, with the electrons moving to the carbonyl oxygen to form a negatively charged tetrahedral intermediate. This intermediate is short-lived and rapidly collapses. The reformation of the carbonyl double bond is accompanied by the expulsion of the chloride ion, yielding a protonated pyridin-2-yl carbonate ester. Subsequent deprotonation by a weak base, such as another alcohol molecule or the pyridine (B92270) nitrogen of another molecule, affords the final stable carbonate product and hydrochloric acid. In the context of polymerization reactions where a diol is used, the chloroformate group is generally less reactive than an acid chloride group, and the reaction is often facilitated by a base to neutralize the HCl produced. researchgate.net

Table 1: Reaction Products with Oxygen-Centered Nucleophiles

| Nucleophile | Initial Product (Protonated) | Final Product |

|---|---|---|

| Water (H₂O) | Protonated Pyridin-2-yl Hydrogen Carbonate | Pyridin-2-yl Hydrogen Carbonate |

Nitrogen-centered nucleophiles, such as primary or secondary amines, react vigorously with this compound to form N-substituted carbamates. The mechanistic pathway is analogous to that with oxygen nucleophiles. The nitrogen atom of the amine attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate where the nitrogen bears a positive charge and the oxygen has a negative charge. This intermediate then collapses, ejecting the chloride ion to form a protonated carbamate (B1207046). A second equivalent of the amine or another base in the reaction mixture then deprotonates the nitrogen to give the final, neutral carbamate product.

An important alternative pathway, particularly in the absence of a strong external nucleophile or in a non-polar solvent, involves the pyridine nitrogen itself acting as an intramolecular nucleophile. This can lead to the formation of a highly reactive zwitterionic acylpyridinium salt. This intermediate is then attacked by the external nitrogen nucleophile at the carbonyl carbon, displacing the 2-pyridone moiety.

Reactions with strong carbon-centered nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can be more complex. The primary reaction is typically nucleophilic addition to the carbonyl group. For instance, the reaction of chloroformates with Grignard reagents, often in the presence of a copper catalyst, is a known method for ester synthesis. organic-chemistry.org In the case of this compound, a Grignard reagent would attack the carbonyl carbon to form a tetrahedral intermediate. After the expulsion of chloride, a ketone (pyridin-2-yl-C(O)-R) would be formed.

However, the pyridine ring itself is susceptible to nucleophilic attack, especially when activated. The reaction of pyridine with a chloroformate in the presence of a cuprate (B13416276) reagent has been shown to result in the addition of the alkyl/aryl group to the 4-position of the pyridine ring, yielding 1,4-dihydropyridine (B1200194) derivatives. researchgate.net Similarly, catalytic enantioselective additions of Grignard reagents to pyridinium (B92312) salts formed in situ from pyridine and a chloroformate also lead to dihydropyridines. acs.orgnih.gov Organolithium reagents have also been observed to add regioselectively to substituted pyridines. rsc.org Therefore, with this compound, a competition exists between attack at the carbonyl carbon and attack at the pyridine ring, with the outcome depending on the specific nucleophile, solvent, and reaction conditions.

Electrophilic Characteristics and Reaction Sites of this compound

This compound possesses two primary electrophilic sites, leading to a dual reactivity profile.

Carbonyl Carbon : The carbon atom of the chloroformate group is a "hard" electrophilic center. It is electron-deficient due to the strong electron-withdrawing effects of the two adjacent oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles in classic nucleophilic acyl substitution reactions. This is the most common site of reaction.

Pyridine Ring Carbons : The pyridine ring, being an electron-deficient aromatic system, has electrophilic character. The positions ortho and para to the nitrogen atom (C2, C4, C6) are the most electron-poor and thus the most susceptible to nucleophilic attack. The attachment of the electron-withdrawing carbonochloridate group at the C2 position further enhances the electrophilicity of the ring, particularly at the C4 and C6 positions. Attack at these sites leads to dearomatization reactions, often resulting in dihydropyridine (B1217469) derivatives, especially with strong, "soft" nucleophiles like organocuprates or under conditions that form a pyridinium species. researchgate.net

Role of the Leaving Group in Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are heavily influenced by the nature of the leaving groups. In a typical nucleophilic acyl substitution, two leaving groups are pertinent.

First, the chloride ion (Cl⁻) is the initial leaving group. As the conjugate base of a strong acid (HCl, pKa ≈ -7), chloride is a very stable anion and therefore an excellent leaving group. Its facile departure from the tetrahedral intermediate drives the reaction forward and is responsible for the high reactivity of the chloroformate functional group.

Second, in reactions where the entire pyridin-2-yloxycarbonyl group is transferred, the 2-pyridyloxide anion can act as the leaving group in a subsequent step. 2-Hydroxypyridine (B17775) exists in a tautomeric equilibrium with 2-pyridone. wikipedia.orgwikipedia.org The acidity of 2-hydroxypyridine is reported with pKa values ranging from approximately 0.75 to 11.7, reflecting the different tautomeric forms and protonation sites. wikipedia.orghmdb.cachemicalbook.comguidechem.com The lactam form (2-pyridone) has a pKa of about 11.65. wikipedia.org The conjugate base is stabilized by resonance. Generally, a good leaving group is a weak base. researchgate.net Compared to simple alkoxides (e.g., ethoxide, pKa of ethanol (B145695) ≈ 16), 2-pyridyloxide is a weaker base and thus a better leaving group, which facilitates reactions where it is displaced.

Table 2: Comparison of Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Cl⁻ | HCl | ~ -7 | Excellent |

| Pyridin-2-yloxy⁻ | 2-Hydroxypyridine | ~11.7 (lactam form) wikipedia.orghmdb.ca | Good |

Characterization of Key Intermediates (e.g., Tetrahedral Intermediates, Zwitterionic Species)

The reactions of this compound proceed through key, often transient, intermediates that dictate the reaction pathway.

Tetrahedral Intermediates : In any nucleophilic acyl substitution reaction at the carbonyl carbon, a tetrahedral intermediate is formed. chemicalbook.com This species has a central sp³-hybridized carbon atom bonded to the incoming nucleophile, the original carbonyl oxygen (now an oxyanion), the chloride, and the 2-pyridyloxy group. These intermediates are typically high-energy and short-lived, rapidly collapsing to reform a carbonyl double bond by expelling the best leaving group, which is chloride. foodb.ca

Zwitterionic Species (Acylpyridinium Salts) : A zwitterionic acylpyridinium salt can be formed through intramolecular reaction where the pyridine nitrogen attacks the carbonyl carbon, displacing the chloride ion. This intermediate places a positive charge on the pyridine nitrogen and a negative charge on the oxygen of the original carbonyl group. Such species are highly reactive electrophiles. The formation of N-acylpyridinium salts as reactive intermediates is a common strategy in pyridine chemistry to facilitate nucleophilic attack. nih.gov The reaction of a bifunctional monomer containing both a chloroformate and an acid chloride group with pyridine can lead to the formation of pyridinium salts, which are highly reactive intermediates. researchgate.net This zwitterionic character can also be seen in related structures involving pyridin-2-ylcarbonyl moieties. hmdb.ca

Stereochemical Considerations and Control in this compound Mediated Reactions

The stereochemical outcome of reactions is a critical aspect of organic synthesis, particularly in the preparation of chiral molecules such as pharmaceuticals and natural products. While specific and detailed research on the use of this compound as a primary agent for stereochemical control is not extensively documented in publicly available literature, its reactivity as a chloroformate allows for a discussion of the potential stereochemical implications when it interacts with chiral substrates. The principles of stereoselective reactions, including kinetic resolution and the influence of chiral auxiliaries, provide a framework for understanding how this reagent might behave in a chiral environment.

The primary mechanism by which this compound would be expected to influence stereochemistry is through its reaction with chiral nucleophiles, such as alcohols or amines, to form carbonates or carbamates, respectively. In a scenario involving a racemic mixture of a chiral alcohol, this compound could theoretically be used in a kinetic resolution process. In such a process, one enantiomer of the alcohol would react faster with the chloroformate than the other, leading to an enantioenriched mixture of the unreacted alcohol and the corresponding carbonate product. The efficiency of this resolution would be dependent on the difference in the reaction rates of the two enantiomers.

The presence of the pyridine ring in this compound could play a role in the stereochemical course of its reactions. The nitrogen atom in the pyridine ring can act as a base or a coordinating site, which might influence the transition state geometry of the reaction. For instance, in reactions with chiral alcohols, intramolecular interactions between the pyridine nitrogen and the substrate could lead to a more ordered transition state, potentially enhancing the stereoselectivity of the acylation.

Furthermore, the stereochemical integrity of a chiral center in the substrate is a key consideration. In reactions where this compound is used to derivatize a chiral alcohol or amine, the reaction generally proceeds with retention of configuration at the stereocenter, as the bond to the chiral carbon is not broken during the formation of the carbonate or carbamate. This is a common feature of acylation reactions with chloroformates.

While empirical data for this compound is scarce, we can extrapolate from general knowledge of similar reagents. For example, in peptide synthesis, the coupling of amino acids involves the formation of an amide bond, a reaction analogous to carbamate formation. In these processes, the choice of activating agent and reaction conditions is crucial to prevent racemization of the chiral amino acid residues. Although pyridin-2-yl esters have been used in peptide synthesis, the direct use of this compound for this purpose and the associated stereochemical outcomes are not well-documented.

To illustrate the potential for stereochemical control, a hypothetical data table for the kinetic resolution of a racemic secondary alcohol using a chloroformate is presented below. This table demonstrates the type of data that would be generated in such a study, including the enantiomeric excess (e.e.) of the product and the unreacted starting material at different reaction conversions.

| Entry | Substrate | Reagent | Conversion (%) | Product e.e. (%) | Unreacted SM e.e. (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| 1 | (±)-1-Phenylethanol | This compound | 30 | 85 (R) | 36 (S) | ~15 (Calculated) |

| 2 | (±)-1-Phenylethanol | This compound | 50 | 70 (R) | 70 (S) | |

| 3 | (±)-1-Phenylethanol | This compound | 60 | 58 (R) | 87 (S) | |

| 4 | (±)-1-Phenylethanol | This compound | Hypothetical data based on typical kinetic resolution profiles. |

Note: The data in the table is hypothetical and serves to illustrate the principles of kinetic resolution. The selectivity factor (s) is a measure of the relative rate of reaction of the two enantiomers.

Strategic Applications of Pyridin 2 Yl Carbonochloridate in Organic Synthesis

Pyridin-2-yl Carbonochloridate (B8618190) as an Activating Agent

The electrophilic nature of the carbonyl carbon in pyridin-2-yl carbonochloridate makes it an effective activating agent for a range of nucleophiles, most notably carboxylic acids. This activation strategy is a cornerstone of its utility in the formation of amides and esters.

This compound reacts with carboxylic acids to form a highly reactive mixed anhydride (B1165640). This intermediate is susceptible to nucleophilic attack by amines or alcohols, leading to the formation of amides and esters, respectively. This two-step, one-pot process is a common and efficient method for creating these crucial linkages in organic molecules. highfine.comrsc.org

The general mechanism involves the initial reaction of the carboxylic acid with this compound in the presence of a base, such as pyridine (B92270) or a tertiary amine. fishersci.co.uk This generates the mixed anhydride. Subsequent addition of an amine or alcohol to the reaction mixture results in the formation of the corresponding amide or ester with the release of 2-hydroxypyridine (B17775) and carbon dioxide.

The reaction conditions are generally mild, often proceeding at room temperature, which helps to minimize side reactions and preserve sensitive functional groups within the substrates. fishersci.co.uk The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly employed. fishersci.co.uk

Table 1: Examples of Amide and Ester Formation using this compound

| Carboxylic Acid | Nucleophile | Product |

| Picolinic acid nih.gov | N-alkylanilines nih.gov | N-alkyl-N-phenylpicolinamides nih.gov |

| Pyridine-2,6-dicarboxylic acid nih.gov | N-alkylanilines nih.gov | Bis-amides nih.gov |

| General Carboxylic Acids rsc.org | Amines | Amides rsc.org |

| General Carboxylic Acids nih.gov | Alcohols | Esters nih.gov |

This table provides illustrative examples of the types of amide and ester linkages that can be formed using this compound as an activating agent.

The efficiency of this method has made it a valuable tool in peptide synthesis, where the formation of amide bonds is the fundamental step. fishersci.co.uk While other coupling reagents exist, the use of chloroformates like this compound offers a reliable and cost-effective alternative. highfine.com

Beyond amide and ester synthesis, the reactivity of this compound can be harnessed to introduce a carbonyl group into a molecule. This is achieved by reacting it with a suitable nucleophile, leading to the formation of a new carbonyl-containing functional group. For instance, its reaction with an amine can be viewed as a carbamoylation reaction, a specific type of carbonyl group introduction.

This compound in Protection Group Chemistry

The protection of functional groups is a critical aspect of multi-step organic synthesis. This compound serves as a valuable reagent for the introduction of the pyridin-2-yloxycarbonyl (Pyoc) protecting group, particularly for amines.

Amines react readily with this compound to form N-pyridin-2-yloxycarbonyl (N-Pyoc) protected amines, which are carbamates. organic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The Pyoc group is stable under a variety of reaction conditions, making it a useful protecting group in complex synthetic sequences. organic-chemistry.orgacs.org

The formation of carbamates using this method is generally efficient and proceeds under mild conditions. nih.govresearchgate.net The stability of the resulting carbamate (B1207046) allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine.

Table 2: N-Protection of Amines using this compound

| Amine | Product (N-Pyoc Protected Amine) |

| Primary Aliphatic Amines | Alkyl N-pyridin-2-yloxycarbamate |

| Secondary Aliphatic Amines | Dialkyl N-pyridin-2-yloxycarbamate |

| Primary Arylamines | Aryl N-pyridin-2-yloxycarbamate nih.gov |

| Secondary Arylamines | N-Aryl-N-alkyl N-pyridin-2-yloxycarbamate |

This table illustrates the application of this compound in the N-protection of various types of amines.

A key advantage of the Pyoc protecting group is its unique deprotection conditions, which contribute to its orthogonality with other common protecting groups used in peptide synthesis, such as Boc and Fmoc. sigmaaldrich.comub.edu Orthogonality in protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential for the synthesis of complex molecules like peptides and other oligomers. nih.govresearchgate.net

The Pyoc group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., piperidine). ub.edumdpi.com The p-nitrobenzyloxycarbonyl (pNZ) group is another example of a protecting group that offers orthogonality. ub.edu The removal of the Pyoc group is typically achieved under different, specific conditions, although detailed research findings on the standard deprotection protocols for the Pyoc group itself are less commonly reported in the provided search results. The principle of orthogonality relies on the distinct chemical reactivity of each protecting group, allowing for a programmed and selective deprotection sequence. nih.gov

This compound as a Building Block in Complex Molecule Synthesis

In addition to its role as a reagent for activation and protection, the pyridin-2-yl moiety itself can be incorporated as a structural component in the final target molecule. This dual functionality makes this compound a valuable building block in the synthesis of complex molecules, particularly those containing a pyridine ring. nih.govnih.govresearchgate.net

Construction of Heterocyclic Systems (e.g., Pyridin-2-yl Ureas, Carbamates)

A significant application of this compound and its synthetic precursors lies in the construction of heterocyclic systems, particularly pyridin-2-yl ureas and carbamates. These motifs are of interest in medicinal chemistry and materials science.

Pyridin-2-yl Carbamates:

This compound is a direct precursor to pyridin-2-yl carbamates through its reaction with primary or secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the carbonochloridate, leading to the displacement of the chloride leaving group.

While direct examples using this compound are not extensively detailed in readily available literature, the synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and various alcohols has been reported, proceeding through an intermediate pyridin-2-yl isocyanate. researchgate.netrsc.org This transformation highlights a catalyst-free and environmentally friendly approach, achieving good to high yields with a range of alkyl substituents on the alcohol. researchgate.netrsc.org The reaction accommodates both electron-donating and electron-withdrawing groups on the pyridine ring. researchgate.netrsc.org

Table 1: Synthesis of N-Pyridin-2-yl Carbamates from N-Hetaryl Ureas and Alcohols

| Entry | Hetaryl Urea (B33335) | Alcohol | Product | Yield (%) |

| 1 | N,N-dimethyl-N'-(pyridin-2-yl)urea | Ethanol (B145695) | Ethyl N-(pyridin-2-yl)carbamate | 94 |

| 2 | N,N-dimethyl-N'-(pyridin-2-yl)urea | Propan-1-ol | Propyl N-(pyridin-2-yl)carbamate | 89 |

| 3 | N,N-dimethyl-N'-(pyridin-2-yl)urea | Butan-1-ol | Butyl N-(pyridin-2-yl)carbamate | 91 |

| 4 | N,N-dimethyl-N'-(5-bromopyridin-2-yl)urea | Ethanol | Ethyl N-(5-bromopyridin-2-yl)carbamate | 85 |

| 5 | N,N-dimethyl-N'-(quinolin-2-yl)urea | Methanol | Methyl N-(quinolin-2-yl)carbamate | 92 |

Data sourced from studies on catalyst-free synthesis of carbamates from hetaryl ureas. researchgate.netrsc.org

Pyridin-2-yl Ureas:

The synthesis of pyridin-2-yl ureas often proceeds through the corresponding pyridin-2-yl isocyanate intermediate, which can be generated from precursors like nicotinoyl azides via a Curtius rearrangement. mdpi.com This isocyanate readily reacts with various amines to furnish the desired unsymmetrical ureas. mdpi.comnih.gov This method is a cornerstone in creating libraries of urea derivatives for biological screening. mdpi.com

Alternative, modern approaches avoid the use of hazardous reagents like phosgene (B1210022). nih.govnih.gov One such method involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides to produce N,N-dialkyl-N'-(pyridin-2-yl)-ureas. nih.gov Another strategy is the palladium-catalyzed reductive alkylation of monosubstituted ureas. researchgate.net These methods offer safer and more sustainable routes to this important class of compounds. researchgate.netnih.gov

Table 2: Synthesis of Pyridine-Ureas via Curtius Rearrangement

| Entry | Nicotinoyl Azide Precursor | Aniline | Product | Yield (%) |

| 1 | 6-(4-methoxyphenyl)-2-methylnicotinoyl azide | Aniline | 1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-phenylurea | 80 |

| 2 | 6-(4-methoxyphenyl)-2-methylnicotinoyl azide | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | 83 |

| 3 | 6-(3,4-dimethoxyphenyl)-2-methylnicotinoyl azide | 4-Methylaniline | 1-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(p-tolyl)urea | 78 |

| 4 | 6-(3,4-dimethoxyphenyl)-2-methylnicotinoyl azide | 4-Methoxyaniline | 1-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea | 75 |

Data derived from research on the synthesis of pyridine-ureas as potential anticancer agents. mdpi.com

Annulation Reactions

A comprehensive review of scientific literature did not yield specific examples of this compound being directly employed as a key reagent in annulation reactions for the construction of fused heterocyclic systems. Annulation strategies typically involve bifunctional molecules or sequential reactions that build a new ring onto an existing scaffold, and the specific reactivity of this compound does not appear to be widely exploited for this purpose in published research.

Utility in Multi-Component Reactions

While multi-component reactions (MCRs) are a powerful tool in organic synthesis for building molecular complexity in a single step, a thorough search of the chemical literature did not reveal any established MCRs where this compound is a core component. The development of novel MCRs is an active area of research, but as of now, the utility of this specific reagent in such transformations is not documented.

Integration into Stereoselective Synthetic Pathways

The integration of reagents into stereoselective synthesis is crucial for the preparation of chiral molecules, particularly for pharmaceutical applications. However, an extensive search of the scientific literature found no specific instances of this compound being used as a chiral auxiliary or as a key reagent to induce stereoselectivity in synthetic pathways. Its primary role appears to be as a synthon for introducing the pyridin-2-yloxycarbonyl group, without inherent stereodirecting capabilities being reported.

Advanced Methodologies for Pyridin 2 Yl Carbonochloridate Utilization

Catalyst-Mediated Reactions

The reactivity of pyridin-2-yl carbonochloridate (B8618190) can be effectively harnessed and modulated through the use of catalysts. Both organocatalytic and transition metal-catalyzed systems have been explored to expand the synthetic scope of this valuable reagent.

While direct organocatalytic applications involving pyridin-2-yl carbonochloridate as a primary substrate are not extensively documented in dedicated studies, its reactivity is closely related to reactions where pyridine (B92270) derivatives act as catalysts. For instance, the activation of acid chlorides and chloroformates by pyridine is a fundamental concept in organic synthesis. Pyridine can react with these compounds to form a highly electrophilic pyridinium (B92312) salt, which is then more susceptible to nucleophilic attack. This principle underlies many acylation reactions and can be considered a form of transient organocatalysis.

In the context of this compound, the intramolecular pyridine moiety can influence its reactivity. While not a catalyst in the traditional sense for external reactions, its presence is crucial for the compound's electrophilicity and stability.

The intersection of this compound chemistry and transition metal catalysis presents opportunities for novel bond formations. The pyridine nucleus can act as a ligand for transition metals, potentially bringing the reactive carbonochloridate functionality into proximity with a metal center for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While direct coupling reactions with this compound are not a common application, related transformations highlight the potential. For instance, palladium catalysts are used for the intramolecular C–H arylation of pyridine derivatives, leading to the formation of fused heterocyclic systems. beilstein-journals.org This demonstrates the ability of palladium to interact with and functionalize the pyridine ring, a process that could potentially be combined with the reactivity of the carbonochloridate group in specifically designed systems.

Furthermore, transition metal chelators containing pyridine structures, such as pyridine-2,6-bis(thiocarboxylic acid), have been shown to mediate reactions like the dechlorination of carbon tetrachloride in the presence of copper. nih.gov This highlights the role of the pyridine motif in coordinating with transition metals to facilitate redox processes, a principle that could be extended to reactions involving this compound.

| Catalyst System | Reaction Type | Potential Application with this compound |

| Pyridine (as catalyst) | Acylation | Activation of the chloroformate for reaction with nucleophiles |

| Palladium complexes | C-H Arylation | Intramolecular cyclization or cross-coupling reactions |

| Copper complexes | Redox reactions | Mediation of single-electron transfer processes |

Photoredox Catalysis and this compound Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. sigmaaldrich.comprinceton.edu This methodology often relies on the single-electron transfer (SET) properties of excited-state photocatalysts. While specific studies detailing the photoredox-catalyzed reactions of this compound are scarce, the principles of photoredox catalysis suggest potential avenues for its utilization.

For example, photoredox catalysis has been successfully employed for the trifluoromethylation of arenes and the carbohydroxylation of olefins, in some cases utilizing pyridine N-oxides as precursors to reactive radical species. mdpi.comnih.gov The generation of radicals from this compound under photoredox conditions could potentially lead to novel C-C and C-heteroatom bond-forming reactions. The pyridine moiety itself could also play a role in the catalytic cycle, either by interacting with the photocatalyst or by influencing the stability of radical intermediates.

Electrochemical Transformations

Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a sustainable alternative to chemical oxidants and reductants. The application of electrochemistry to the transformation of this compound is an area with potential for development. The pyridine ring is electrochemically active and can undergo both reduction and oxidation. This property could be exploited to trigger the reactivity of the carbonochloridate group. For instance, electrochemical reduction could lead to the formation of a radical anion, which could then undergo fragmentation or participate in coupling reactions. Conversely, electrochemical oxidation could generate a radical cation, potentially leading to different reaction pathways.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the assembly of complex molecules, most notably peptides and oligonucleotides, by anchoring the growing chain to an insoluble support. lsu.eduslideshare.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a filtration and washing process.

This compound can be envisioned as a useful reagent in solid-phase synthesis for the introduction of a pyridin-2-yloxycarbonyl group onto a resin-bound substrate. This could serve as a protecting group or as a handle for further functionalization. The reactivity of the chloroformate allows for efficient coupling to nucleophilic sites on the solid support or the growing molecule. While specific examples utilizing this compound in this context are not widespread in the literature, the principles of solid-phase synthesis support its potential utility. For instance, related compounds like Fmoc-amino acid chlorides are generated in situ for difficult couplings in solid-phase peptide synthesis. researchgate.net

| Solid-Phase Synthesis Step | Potential Role of this compound |

| Resin Functionalization | Attachment of a pyridin-2-yloxycarbonyl linker |

| On-Resin Modification | Acylation of a resin-bound substrate |

| Cleavage | As part of a cleavable linker strategy |

Continuous Flow Processing of this compound Reactions

Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. durham.ac.uknih.gov The use of microreactors allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in traditional batch processes.

Reactions involving highly reactive reagents like this compound are well-suited for continuous flow processing. The ability to precisely control stoichiometry, residence time, and temperature can minimize the formation of byproducts and improve reaction yields. Furthermore, the in-situ generation and immediate consumption of reactive intermediates, a key feature of flow chemistry, can enhance the safety profile of processes involving this compound. While specific, published examples of continuous flow reactions with this compound are limited, the general principles of flow chemistry are highly applicable. For instance, flow processes have been developed for various acylation and heterocycle synthesis reactions, demonstrating the robustness of this technology for transformations where this compound could be employed. durham.ac.ukmdpi.com

| Flow Chemistry Advantage | Application to this compound Reactions |

| Enhanced Safety | Controlled handling of a reactive reagent |

| Precise Process Control | Optimization of reaction yield and selectivity |

| Scalability | Facile transition from laboratory to production scale |

| In-situ Generation | Use in multi-step, telescoped syntheses |

Theoretical and Computational Studies of Pyridin 2 Yl Carbonochloridate

Electronic Structure and Reactivity Prediction

Computational simulations are instrumental in analyzing the electronic structure of Pyridin-2-yl carbonochloridate (B8618190) to predict its chemical reactivity. Methods based on quantum mechanics can map out the electron distribution within the molecule, identifying regions susceptible to nucleophilic or electrophilic attack.

Key aspects of these predictions include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for understanding reaction mechanisms, such as [4+2] cycloadditions. mdpi.com The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). For pyridinium (B92312) salts, the C2, C4, and C6 positions are known to be electrophilic. nih.gov Furthermore, molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas, which helps in predicting sites for intermolecular interactions.

| Molecular Site | Predicted Reactivity | Governing Electronic Factor |

|---|---|---|

| Carbonyl Carbon (of carbonochloridate) | Highly Electrophilic | High positive charge density; significant LUMO coefficient |

| Pyridine (B92270) Nitrogen | Nucleophilic / Lewis Basic | Lone pair of electrons; region of negative electrostatic potential |

| Pyridine Ring Carbons (C2, C4, C6) | Electrophilic | Electron deficiency induced by the nitrogen heteroatom |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used extensively to investigate the electronic properties and reaction mechanisms of chemical systems. mdpi.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying complex organic molecules. By solving the Schrödinger equation in an approximate manner, DFT can determine molecular geometries, energies, and other electronic properties with high precision. mdpi.com

DFT calculations are pivotal in mapping the potential energy surface of a chemical reaction, which allows for the detailed elucidation of reaction pathways. rsc.org This involves identifying the structures of reactants, intermediates, transition states, and products. For a given reaction of this compound, such as its reaction with a nucleophile, DFT can model the step-by-step mechanism.

The process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for understanding the reaction kinetics. For instance, in studies of acetylene hydrochlorination on nitrogen-doped carbon, DFT has been used to compare different reaction pathways and identify the most favorable route by calculating the energies of intermediates and transition states. researchgate.net This approach can distinguish between concerted and stepwise mechanisms, providing a clear picture of how bonds are formed and broken during the reaction. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group | +10.5 |

| Products | Substituted product + Chloride | -20.1 |

From the calculated energy profile, DFT can be used to derive essential kinetic and thermodynamic parameters. researchgate.net The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, is directly related to the reaction rate (kinetics). A lower activation energy implies a faster reaction.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of molecular behavior in solution. mdpi.com MD simulations model the motion of every atom in a system over time, including the solute (this compound) and surrounding solvent molecules. rsc.org

This technique is invaluable for several reasons:

Conformational Analysis : MD simulations can explore the different spatial arrangements (conformations) of a molecule, revealing its flexibility and the relative stabilities of different conformers.

Solvent Effects : They explicitly model the interactions between the solute and solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions), providing insight into how the solvent structure influences the solute's conformation and reactivity. rsc.org

Dynamic Processes : MD can simulate dynamic events like the diffusion of reactants or the release of a drug molecule from a carrier system, offering a time-resolved view of molecular processes. chemrxiv.orgjchemlett.com

| Parameter/Analysis | Information Gained |

|---|---|

| Radial Distribution Function (RDF) | Structure of water molecules around specific atoms (e.g., pyridine N, carbonyl O) |

| Root Mean Square Deviation (RMSD) | Conformational stability and structural fluctuations over time |

| Dihedral Angle Analysis | Preferred rotational conformations around the C-O bond |

| Solvent Accessible Surface Area (SASA) | Exposure of different parts of the molecule to the solvent |

Quantum Chemical Modeling of Catalyst-Substrate Interactions

Quantum chemical methods, including DFT, are essential for modeling the interactions between a substrate like this compound and a catalyst. Such modeling is critical in organometallic chemistry, where transition metals are often used to facilitate reactions. For instance, in palladium-catalyzed reactions, understanding the interaction between the metal center and a pyridine-containing ligand is key to elucidating the catalytic cycle. researchgate.net

These models can calculate the binding energy between the catalyst and the substrate, identify the mode of coordination (e.g., through the pyridine nitrogen or the carbonyl oxygen), and map the energy profile of the catalyzed reaction pathway. By comparing the catalyzed and uncatalyzed pathways, researchers can quantify the catalytic effect and understand how the catalyst lowers the activation energy. This knowledge aids in the rational design of more efficient and selective catalysts for transformations involving this compound and related compounds.

Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation Involving Pyridin 2 Yl Carbonochloridate

In-situ Spectroscopic Methods for Real-time Monitoring

In-situ spectroscopy allows for the continuous analysis of a reaction mixture without the need for sampling, providing real-time kinetic and mechanistic data. nih.gov This is particularly valuable for reactions involving highly reactive species like Pyridin-2-yl carbonochloridate (B8618190), where intermediates may have short lifetimes.

Real-time monitoring of reactions with Pyridin-2-yl carbonochloridate is effectively achieved using in-situ Fourier Transform Infrared (FTIR) spectroscopy. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands.

The key functional group in this compound for FTIR monitoring is the carbonyl group (C=O) of the carbonochloridate moiety. This group exhibits a strong, sharp absorption band in a region of the infrared spectrum that is often free from other interfering absorbances. As the reaction proceeds, for instance in an esterification or amidation reaction, the intensity of the C=O stretch of the starting material will decrease, while a new C=O band corresponding to the ester or amide product will appear and increase in intensity. The position of this new band provides structural information about the product being formed.

Table 1: Representative FTIR Frequency Shifts in a Reaction with this compound

| Species | Functional Group | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| This compound | Acid Chloride (C=O) | ~1780 - 1815 | Decreases |

| Alcohol/Amine | O-H / N-H stretch | ~3200 - 3600 | Decreases |

| Carbonate/Carbamate (B1207046) Product | Ester/Amide (C=O) | ~1700 - 1760 | Increases |

Note: The exact frequencies can vary depending on the solvent and molecular structure.

This technique enables the rapid determination of reaction kinetics, the detection of reaction endpoints, and can provide insights into the formation of intermediates or by-products. nih.gov Quantitative data can be derived from the FTIR signals, although this may require calibration. colab.ws

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions involving this compound. researchgate.net By conducting the reaction directly within an NMR tube, spectra can be acquired at regular intervals to track the disappearance of reactant signals and the appearance of product signals.

Both ¹H and ¹³C NMR can be utilized. In ¹H NMR, the distinct aromatic protons of the pyridine (B92270) ring in the starting material can be monitored. Upon reaction, the chemical environment of these protons changes, leading to shifts in their corresponding signals. For example, in a reaction with an alcohol, the formation of the carbonate product and pyridinium (B92312) salt by-product will result in a new set of aromatic signals. The integration of these signals over time provides a quantitative measure of the reaction's progress. researchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shift Changes During Reaction

| Compound | Proton Environment | Example Chemical Shift (ppm) | Observation During Reaction |

|---|---|---|---|

| This compound | Pyridine Ring Protons | 7.5 - 8.5 | Signal integrals decrease |

| Reactant (e.g., Benzyl Alcohol) | CH₂ Protons | ~4.7 | Signal integral decreases |

| Product (e.g., Benzyl 2-pyridyl carbonate) | Product-specific Protons | Varies | New signals appear and integrals increase |

Note: Chemical shifts are highly dependent on the solvent and specific structures.

This method is particularly useful for identifying unexpected intermediates or side products, providing deep mechanistic insights that might be missed by other techniques.

UV-Vis spectroscopy can be employed for the real-time monitoring of reactions where there is a change in the chromophoric system. The pyridine ring and the carbonochloridate group constitute a conjugated system that absorbs in the UV region. When this compound reacts to form a new product, such as a carbonate or carbamate, the electronic structure of the molecule is altered, leading to a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity.

By monitoring the absorbance at a specific wavelength (e.g., the λmax of the starting material or product) over time, the reaction kinetics can be determined according to the Beer-Lambert law. This technique is especially suited for dilute solutions and can be a cost-effective method for kinetic analysis. It is often used to determine reaction rates and equilibrium constants. nih.gov

Mass Spectrometry for Intermediate Identification and Reaction Progress

Mass spectrometry (MS) is an indispensable tool for identifying the transient intermediates and products formed in reactions with this compound. stanford.edu Techniques such as electrospray ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of charged or polar species.

By coupling a mass spectrometer to a reaction vessel (online monitoring), one can observe the mass-to-charge ratio (m/z) of species present in real-time. This is crucial for detecting short-lived, reactive intermediates. For instance, in a reaction with an amine, MS could potentially detect the initial acyl-pyridinium intermediate before the final carbamate is formed. This provides direct evidence for the reaction mechanism. stanford.edu

Table 3: Application of Mass Spectrometry in Reaction Analysis

| Analytical Goal | Mass Spectrometry Application | Information Obtained |

|---|---|---|

| Reaction Progress | Monitor m/z of reactant and product over time | Rate of consumption/formation |

| Intermediate Identification | Detect m/z values that appear and then disappear | Molecular weight of transient species stanford.edu |

| Product Confirmation | High-resolution MS (HRMS) of the final mixture | Exact mass and elemental composition |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a reaction mixture to assess purity and quantify the yield of the desired product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method can effectively separate the relatively polar this compound from less polar products and non-polar starting materials. Using a photodiode array (PDA) or UV detector, the purity of the product peak can be assessed. nih.gov Quantification is achieved by creating a calibration curve with a standard of the pure product.

Gas Chromatography (GC) can also be used, particularly for volatile products. The starting material, this compound, may require derivatization or careful handling due to its reactivity and thermal lability. GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for separation and mass spectra for definitive identification of each component. researchgate.net

X-ray Crystallography of Key Intermediates or Adducts

While challenging, X-ray crystallography provides the most definitive structural information. If a key intermediate or a stable adduct in a reaction involving this compound can be isolated as a single crystal, this technique can determine its precise three-dimensional structure, including bond lengths and angles.

This method is not used for real-time monitoring but is invaluable for retrospectively confirming a proposed structure or elucidating the stereochemistry of a product. For instance, if a stable, crystalline pyridinium salt intermediate were to be isolated from a reaction mixture, its X-ray crystal structure would provide unambiguous proof of its formation and atomic connectivity. This structural data is the gold standard for mechanistic validation.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical product design and manufacturing, are increasingly influential. researchgate.netdbu.de Future research will undoubtedly focus on developing more sustainable methods for both the synthesis of Pyridin-2-yl carbonochloridate (B8618190) and its subsequent use in reactions.

Key goals in this area include:

Alternative Solvents: Moving away from conventional, often hazardous, organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids. dbu.desemanticscholar.org The use of biocompatible ionic liquids (Bio-ILs), derived from natural sources like choline, amino acids, or organic acids, represents a particularly promising frontier for reactions involving pyridine-based reagents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org For instance, developing catalytic, solvent-free C-H functionalization methods to produce precursors for Pyridin-2-yl substituted compounds offers a high-atom-economy alternative to traditional methods. rsc.org

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. Research into biocatalytic routes, using enzymes to perform chemical transformations, is a major focus in the pharmaceutical industry for creating more sustainable processes. researchgate.net Exploring enzymatic catalysis for reactions involving Pyridin-2-yl carbonochloridate could lead to milder reaction conditions and higher selectivity.

The following table outlines potential green chemistry strategies applicable to this compound.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Safer Solvents | Use of ionic liquids or deep eutectic solvents as reaction media. semanticscholar.orgresearchgate.net | Reduced toxicity, potential for reuse, and enhanced reaction rates. researchgate.net |

| Atom Economy | Development of catalytic C-H activation/functionalization routes to precursors. rsc.org | Minimized waste generation and more efficient use of raw materials. rsc.org |

| Catalysis | Employing biocatalysts (enzymes) or heterogeneous catalysts for transformations. researchgate.netcolab.ws | Milder reaction conditions, high selectivity, and easier catalyst separation/recycling. |

| Energy Efficiency | Utilization of microwave or ultrasound-assisted synthesis. semanticscholar.org | Reduced reaction times and lower energy consumption compared to conventional heating. |

Integration into Automated Synthesis Platforms

Automated synthesis, particularly through flow chemistry, offers significant advantages in terms of reaction control, scalability, safety, and high-throughput screening. vapourtec.commdpi.com Integrating this compound into these platforms is a logical next step for its application in medicinal chemistry and materials science.

Flow Chemistry: Performing reactions with this compound in continuous-flow reactors can enhance safety by minimizing the amount of the reactive intermediate present at any given time. mdpi.com This setup allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, often leading to higher yields and purities. vapourtec.commdpi.com The use of supported catalysts in flow systems further aligns with green chemistry principles by allowing for efficient catalyst recovery and reuse. colab.ws

High-Throughput Screening (HTS): Automated platforms are essential for HTS, where hundreds or thousands of reactions are performed to discover new compounds or optimize reaction conditions. nih.gov Robotic workstations can be programmed to dispense this compound and various nucleophiles into microplates, enabling the rapid synthesis of large libraries of carbamates, carbonates, and other derivatives for biological screening. iu.edu

Discovery of Novel Reactivity Patterns and Unconventional Transformations

While the primary reactivity of this compound as an acylating agent is well-understood, there remains potential to uncover new reaction pathways under unconventional conditions. Future research could explore its participation in:

Palladium-Catalyzed Cross-Coupling Reactions: Following the initial formation of a carbamate (B1207046) or carbonate, the pyridine (B92270) ring itself can be a substrate for further functionalization. Palladium-catalyzed reactions are commonly used to create complex pyridine derivatives, such as C-ribonucleosides, by forming new carbon-carbon or carbon-nitrogen bonds. nih.gov

Diels-Alder Reactions: Pyridine derivatives can be key components in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex heterocyclic systems. nih.gov Exploring the possibility of using derivatives formed from this compound in such transformations could lead to novel molecular scaffolds.

Photochemical and Electrochemical Reactions: The use of light (photochemistry) or electric current (electrochemistry) can unlock unique reactivity not accessible through traditional thermal methods. vapourtec.com Investigating the behavior of this compound under these conditions could reveal unprecedented transformations and allow for the synthesis of previously inaccessible molecules.

Computational Design of this compound Analogs with Tuned Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, enabling the in silico design of new reagents before their synthesis.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties and geometries of this compound and its potential analogs. academie-sciences.fr By modeling how different substituents on the pyridine ring affect the electron density at the carbonyl carbon, researchers can predict how to tune the reagent's electrophilicity. This allows for the design of analogs that are more or less reactive, or that are selective for specific types of nucleophiles (e.g., O- vs. N-acylation).

Molecular Docking and ADMET Prediction: In drug discovery, computational tools are used to predict how a molecule will interact with a biological target (docking) and to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By designing libraries of virtual compounds derived from this compound analogs, scientists can prioritize the synthesis of molecules with the most promising pharmacological and safety profiles. academie-sciences.frnih.gov

The table below illustrates how computational approaches can guide the development of new reagents.

| Computational Method | Objective | Predicted Outcome |

| Density Functional Theory (DFT) | Introduce electron-withdrawing/donating groups on the pyridine ring. | Tune the electrophilicity of the carbonyl carbon for controlled reactivity. |

| Molecular Docking | Screen virtual libraries of derivatives against a protein target. | Identify potential lead compounds with high binding affinity. |

| ADMET Screening | Analyze designed analogs for drug-like properties. | Prioritize synthesis of compounds with favorable pharmacokinetic profiles. nih.gov |

Exploration of this compound in Unconventional Reaction Media

The choice of solvent can dramatically influence reaction outcomes. Moving beyond traditional organic solvents to unconventional media can offer improved performance, sustainability, and novel reactivity.

Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, and they possess unique properties like negligible vapor pressure, high thermal stability, and tunable solvency. mdpi.com Pyridinium-based ILs, for example, have been used as media for enzymatic reactions, demonstrating their potential to support biocatalysis. nih.gov Performing reactions with this compound in ILs could enhance reaction rates, improve product isolation, and allow for the recycling of the reaction medium. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They share many of the advantages of ILs but are often cheaper, less toxic, and more biodegradable. semanticscholar.org

Supercritical Fluids: A supercritical fluid, such as CO₂, exists at a temperature and pressure above its critical point, where it has properties of both a liquid and a gas. Using supercritical CO₂ as a reaction medium is an attractive green alternative, as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization.

Q & A

Q. What are the optimized synthetic routes for Pyridin-2-yl carbonochloridate, and how can reaction yields be maximized under different solvent conditions?

this compound is typically synthesized via chlorination of pyridine-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). To optimize yields, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis. Solvent selection (e.g., dichloromethane or toluene) impacts reaction kinetics; polar aprotic solvents enhance electrophilic substitution at the carbonyl group. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures timely quenching to minimize side reactions .

Q. How should this compound be characterized to confirm its structural integrity and purity?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm the absence of hydrolyzed byproducts (e.g., pyridine-2-carboxylic acid).

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 141.554).

- Elemental analysis : Carbon, nitrogen, and chlorine content should align with theoretical values (±0.3%).

- HPLC : Purity >98% ensures suitability for downstream reactions .

Q. What precautions are necessary to prevent hydrolysis of this compound during storage and handling?

Store the compound under anhydrous conditions (e.g., desiccated argon atmosphere) at −20°C. Use glassware dried at 120°C and avoid exposure to moisture or protic solvents. During reactions, maintain temperatures below 0°C when possible, and employ scavengers like molecular sieves to trap residual water .

Advanced Research Questions

Q. How does this compound compare to other acyl chlorides in enantioselective derivatization reactions?

this compound exhibits superior leaving-group stability compared to acetyl or benzoyl chlorides, enabling milder reaction conditions for chiral amine derivatization. Its pyridine ring facilitates π-π interactions in transition states, enhancing enantioselectivity in asymmetric syntheses. However, steric hindrance from the pyridinyl group may reduce reactivity with bulky substrates compared to [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated couplings?

Discrepancies often arise from trace moisture or solvent polarity variations. Systematic optimization includes:

- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature, and stoichiometry to identify critical parameters.

- In situ monitoring : Use Raman spectroscopy to track intermediate formation.

- Reproducibility checks : Cross-validate results using alternative coupling agents (e.g., EDC/HCl) to isolate variables .

Q. How can X-ray crystallography address structural ambiguities in this compound derivatives?

For derivatives with disordered crystal lattices, refine structures using SHELXL with TWIN and BASF commands to model twinning. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts. Compare experimental bond lengths/angles with DFT-optimized geometries to validate assignments .

Q. What are the limitations of this compound in multistep syntheses, and how can they be mitigated?

The compound’s sensitivity to nucleophiles limits its use in aqueous-phase reactions. Workarounds include:

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on:

- Electrostatic potential maps : Identify electrophilic hotspots at the carbonyl carbon.

- Solvent effects : Include implicit solvent models (e.g., SMD) to simulate polar environments.

- Kinetic isotope effects (KIEs) : Predict rate-determining steps for mechanistic validation .

Methodological Reporting Guidelines

Q. What essential details must be reported when using this compound to ensure reproducibility?

Q. How should conflicting spectral data for this compound derivatives be analyzed and resolved?

Cross-reference with authentic samples or literature. For NMR discrepancies, use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity. If ambiguity persists, alternative derivatization (e.g., methyl ester formation) simplifies spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.